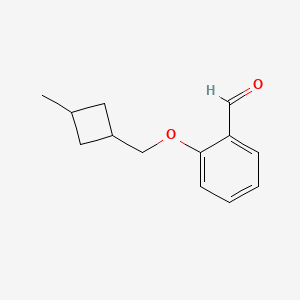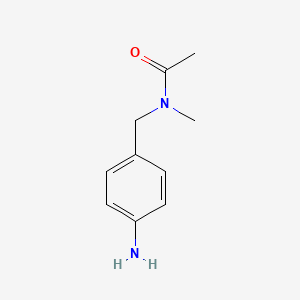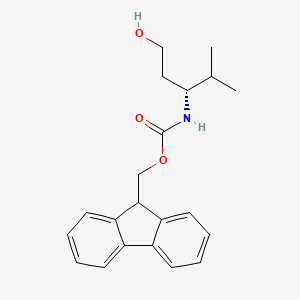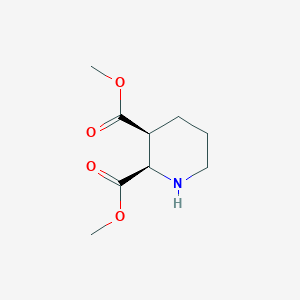
2-((3-Methylcyclobutyl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a benzaldehyde group attached to a methoxy group, which is further connected to a 3-methylcyclobutyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylcyclobutyl)methoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy linkage between the benzaldehyde and the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-((3-Methylcyclobutyl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((3-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 2-((3-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
科学研究应用
2-((3-Methylcyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((3-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group and the cyclobutyl ring may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 3-((2-Methylcyclobutyl)methoxy)benzaldehyde
- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- 2-Hydroxy-5-methoxybenzaldehyde
Uniqueness
2-((3-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 3-methylcyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other benzaldehyde derivatives and can influence its reactivity and applications in various fields.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-[(3-methylcyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-6-11(7-10)9-15-13-5-3-2-4-12(13)8-14/h2-5,8,10-11H,6-7,9H2,1H3 |
InChI 键 |
XQEWYANDMQWQOY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)COC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)


![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)

![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
